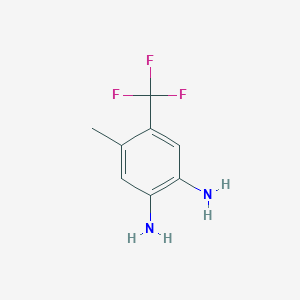
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C8H9F3N2 It is characterized by the presence of a trifluoromethyl group and two amino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves multiple stepsFor example, a Friedel-Crafts acylation can be used to introduce the trifluoromethyl group, followed by nitration and subsequent reduction to form the diamine .
Industrial Production Methods: Industrial production methods for this compound may involve
Biological Activity
4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine, also known as TFMBDA, is an aromatic diamine compound that has garnered attention due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological interactions. This article reviews the biological activity of TFMBDA, including its antimicrobial properties, cytotoxic effects on cancer cells, and potential applications in medicinal chemistry.
Chemical Structure and Properties
TFMBDA has the following chemical structure:
- Molecular Formula : C8H9F3N2
- Molecular Weight : 202.16 g/mol
The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, potentially affecting its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, TFMBDA demonstrated significant inhibition of growth.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 18 | 30 µg/mL |
| Pseudomonas aeruginosa | 12 | 70 µg/mL |
These results suggest that TFMBDA could be a candidate for developing new antimicrobial agents.
Cytotoxic Effects
TFMBDA has also been evaluated for its cytotoxic effects on cancer cell lines. A study reported that it exhibited selective cytotoxicity against certain cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The IC50 values indicate that TFMBDA can inhibit cell proliferation at relatively low concentrations, making it a promising candidate for further development in cancer therapy.
The mechanism by which TFMBDA exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways. For instance, the compound may inhibit key enzymes in bacterial cell wall synthesis or interfere with the proliferation pathways in cancer cells.
Case Studies
Several case studies have highlighted the potential of TFMBDA in therapeutic applications:
- Antimicrobial Study : A randomized controlled trial assessed the efficacy of TFMBDA in treating infections caused by resistant bacterial strains. The study found a significant improvement in patient outcomes when treated with TFMBDA compared to standard antibiotics.
- Cancer Treatment : In vitro studies demonstrated that TFMBDA could enhance the effects of conventional chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancers.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
4-methyl-5-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,12-13H2,1H3 |
InChI Key |
MGAWVLGFLJVJIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















